molecular formula C18H23NO6 B1236471 Erucifoline CAS No. 40158-95-0

Erucifoline

Cat. No.: B1236471
CAS No.: 40158-95-0
M. Wt: 349.4 g/mol
InChI Key: NOQVBHHOUTTZGE-TZGXRXSYSA-N
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Description

Erucifoline is a naturally occurring pyrrolizidine alkaloid produced by several species of the genus Jacobaea. It is known for its toxicity towards insect herbivores and has a complex chemical structure with the molecular formula C18H23NO6

Biochemical Analysis

Biochemical Properties

Erucifoline plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between this compound and these enzymes often result in the formation of reactive metabolites that can bind to cellular macromolecules, leading to toxic effects. Additionally, this compound has been shown to inhibit certain enzymes involved in insect metabolism, contributing to its insecticidal properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In insect cells, it acts as a feeding deterrent and a toxic compound, disrupting normal cellular functions. This compound influences cell signaling pathways by generating reactive oxygen species (ROS), which can lead to oxidative stress and cell damage. It also affects gene expression by inducing the expression of stress-related genes and downregulating genes involved in normal cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cellular biomolecules, leading to enzyme inhibition and the generation of reactive metabolites. This compound binds to cytochrome P450 enzymes, resulting in the formation of toxic intermediates that can covalently bind to DNA, proteins, and lipids. This binding can cause mutations, protein dysfunction, and lipid peroxidation, ultimately leading to cell death. Additionally, this compound can inhibit acetylcholinesterase, an enzyme crucial for nerve function, contributing to its neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and chronic toxicity in cells. These long-term effects include alterations in cellular metabolism, sustained activation of stress pathways, and potential carcinogenic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in its role as a plant defense compound. It is metabolized by cytochrome P450 enzymes into reactive intermediates, which can further undergo conjugation reactions to form less toxic metabolites. These metabolic pathways involve various enzymes and cofactors, including glutathione, which plays a crucial role in detoxifying this compound metabolites. The metabolism of this compound can also affect metabolic flux and alter the levels of other metabolites in the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its toxic effects. The distribution of this compound within tissues can also influence its overall toxicity and effectiveness as an insecticidal compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in its metabolism. This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments. The accumulation of this compound in these organelles can lead to localized oxidative stress and damage, contributing to its overall toxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erucifoline can be synthesized through various chemical routes, although detailed synthetic methods are not extensively documentedCommon reagents used in these reactions include organic solvents, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, particularly from plants of the Jacobaea genus. The extraction process includes steps such as solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Erucifoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Comparison with Similar Compounds

Properties

CAS No.

40158-95-0

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-3,6,11-trioxa-15-azatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione

InChI

InChI=1S/C18H23NO6/c1-3-11-8-18(10-20)17(2,25-18)16(22)23-9-12-4-6-19-7-5-13(14(12)19)24-15(11)21/h3-4,13-14,20H,5-10H2,1-2H3/b11-3-/t13-,14-,17+,18-/m1/s1

InChI Key

NOQVBHHOUTTZGE-TZGXRXSYSA-N

SMILES

CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO

Isomeric SMILES

C/C=C\1/C[C@]2([C@@](O2)(C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC1=O)C)CO

Canonical SMILES

CC=C1CC2(C(O2)(C(=O)OCC3=CCN4C3C(CC4)OC1=O)C)CO

Synonyms

erucifoline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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